6-Methyl-1,6-diaza-spiro[3.4]octane dihydrochloride

Catalog No.
S8471099
CAS No.
M.F
C7H16Cl2N2
M. Wt
199.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-1,6-diaza-spiro[3.4]octane dihydrochlorid...

Product Name

6-Methyl-1,6-diaza-spiro[3.4]octane dihydrochloride

IUPAC Name

7-methyl-1,7-diazaspiro[3.4]octane;dihydrochloride

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

InChI

InChI=1S/C7H14N2.2ClH/c1-9-5-3-7(6-9)2-4-8-7;;/h8H,2-6H2,1H3;2*1H

InChI Key

RWINISDOUPAQFR-UHFFFAOYSA-N

SMILES

CN1CCC2(C1)CCN2.Cl.Cl

Canonical SMILES

CN1CCC2(C1)CCN2.Cl.Cl

6-Methyl-1,6-diaza-spiro[3.4]octane dihydrochloride is a chemical compound characterized by its unique spirocyclic structure that incorporates two nitrogen atoms within a spiro framework. Its molecular formula is C7H16Cl2N2C_7H_{16}Cl_2N_2, and it has a molecular weight of approximately 199.12 g/mol. The compound is notable for its potential applications in medicinal chemistry and as a building block for various organic syntheses. The spiro structure contributes to its unique chemical properties and biological activities, making it a subject of interest in research and development.

The chemical behavior of 6-Methyl-1,6-diaza-spiro[3.4]octane dihydrochloride is influenced by its functional groups, particularly the presence of nitrogen atoms and the dihydrochloride form. Key reactions include:

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen substituents.
  • Cyclization Reactions: It can undergo cyclization to form more complex structures, which can be useful in synthesizing various derivatives.
  • Acid-Base Reactions: As a dihydrochloride salt, it can interact with bases to regenerate the free base form of the compound.

Research indicates that compounds with diazaspiro structures, including 6-Methyl-1,6-diaza-spiro[3.4]octane dihydrochloride, may exhibit various biological activities. These include:

  • Dopamine Receptor Modulation: Similar compounds have been studied for their ability to bind selectively to dopamine receptors, indicating potential applications in treating neurological disorders.
  • Antipsychotic Properties: Some diazaspiro compounds have been explored as alternatives to traditional antipsychotic medications due to their unique binding profiles and reduced side effects.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, although further research is needed to confirm these findings.

The synthesis of 6-Methyl-1,6-diaza-spiro[3.4]octane dihydrochloride can be achieved through various methodologies:

  • Cyclization Reactions: Employing readily available starting materials, cyclization methods can yield the desired spiro compound through controlled reaction conditions.
  • Annulation Strategies: Utilizing annulation techniques involving cyclopentane or other cyclic precursors can facilitate the formation of the diazaspiro framework.
  • Multi-step Synthesis: A combination of functional group transformations and protective group strategies may be employed to achieve high yields and purity.

6-Methyl-1,6-diaza-spiro[3.4]octane dihydrochloride has several potential applications:

  • Drug Development: Its unique structure makes it an attractive candidate for developing new pharmaceuticals targeting neurological conditions.
  • Organic Synthesis: It serves as a versatile building block in organic chemistry, facilitating the synthesis of more complex molecules.
  • Research Tool: The compound can be used in studies investigating receptor interactions and biological pathways.

Interaction studies are crucial for understanding how 6-Methyl-1,6-diaza-spiro[3.4]octane dihydrochloride behaves in biological systems:

  • Binding Affinity Assessments: Studies often focus on evaluating the binding affinity of the compound to various receptors, including dopamine receptors.
  • Selectivity Profiles: Research typically investigates selectivity against other receptor types to assess potential side effects and therapeutic windows.
  • In Vivo Studies: Animal models may be employed to evaluate pharmacokinetics and pharmacodynamics, providing insights into the compound's efficacy and safety.

Several compounds share structural similarities with 6-Methyl-1,6-diaza-spiro[3.4]octane dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,6-Diazaspiro[3.4]octaneC₇H₁₄N₂Lacks methyl group; used in similar applications
2-Oxospiro[3.4]octaneC₇H₁₄N₂OContains an oxo group; different reactivity profile
2,6-Diazaspiro[4.5]decaneC₉H₁₈N₂Larger spirocyclic framework; potential for diverse applications

The uniqueness of 6-Methyl-1,6-diaza-spiro[3.4]octane dihydrochloride lies in its specific arrangement of nitrogen atoms within a spiro structure combined with diverse functional groups that may contribute to distinct biological activities compared to its analogs. This compound's potential as a drug candidate and its role in organic synthesis highlight its significance in contemporary chemical research.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

198.0690539 g/mol

Monoisotopic Mass

198.0690539 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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